molecular formula C17H15N3O4S2 B2874204 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034546-32-0

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2874204
CAS No.: 2034546-32-0
M. Wt: 389.44
InChI Key: HQBHMZCTFRHFJK-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that integrates benzofuran and benzo[c][1,2,5]thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common method includes the electrophilic cyclization of 4,7-bis((2-methoxyphenyl)ethynyl)benzo[c][1,2,5]thiadiazole with diaryl diselenides using trichloroisocyanuric acid to generate electrophilic arylselanyl species . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzofuran and benzo[c][1,2,5]thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its specific combination of benzofuran and benzo[c][1,2,5]thiadiazole moieties, which confer unique photophysical and chemical properties

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-17(21,15-9-11-5-2-3-7-13(11)24-15)10-18-26(22,23)14-8-4-6-12-16(14)20-25-19-12/h2-9,18,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBHMZCTFRHFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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